molecular formula C20H28N6O B12242913 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12242913
M. Wt: 368.5 g/mol
InChI Key: DIRJRHXNWLADJZ-UHFFFAOYSA-N
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Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidin, oxadiazol, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin core, the introduction of the cyclopropyl group, and the coupling of the oxadiazol and piperazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

5-[[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H28N6O/c1-13(2)18-22-17(27-24-18)12-25-8-10-26(11-9-25)20-15-4-3-5-16(15)21-19(23-20)14-6-7-14/h13-14H,3-12H2,1-2H3

InChI Key

DIRJRHXNWLADJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

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